molecular formula C13H11N B8765038 2-(2-Phenylethenyl)pyridine

2-(2-Phenylethenyl)pyridine

Cat. No. B8765038
M. Wt: 181.23 g/mol
InChI Key: BIAWAXVRXKIUQB-UHFFFAOYSA-N
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Patent
US06020436

Procedure details

A stirring solution of benzaldehyde (44.6 g) and 4-picoline (37.2 g) in acetic acid (24 g) and acetic anhydride (40.8 g) was refluxed for 18 hours. The resultant reaction mixture were cooled, diluted with dichloromethane (300 ml), washed with water and dilute aqueous alkali; and quenched with dilute hydrochloric acid. Precipitate of styrylpyridine hydrochloride (long golden needles) was separated by filtration, washed with methylenechloride, dried and poured into stirred solution of sodium carbonate in water. After 2 hours of stirring white-gray precipitate was filtered, washed with water and dried overnight at 60-70° C. After recrystallization, 39.6 g. of styrylpyridine were obtained.
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:9]1[CH:14]=[CH:13][C:12](C)=[CH:11][CH:10]=1.[C:16](OC(=O)C)(=O)C>C(O)(=O)C.ClCCl>[CH:16]([C:14]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)=[CH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
44.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
37.2 g
Type
reactant
Smiles
N1=CC=C(C=C1)C
Name
Quantity
40.8 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
24 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
into stirred solution of sodium carbonate in water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
were cooled
WASH
Type
WASH
Details
washed with water and dilute aqueous alkali
CUSTOM
Type
CUSTOM
Details
and quenched with dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
Precipitate of styrylpyridine hydrochloride (long golden needles) was separated by filtration
WASH
Type
WASH
Details
washed with methylenechloride
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
poured
FILTRATION
Type
FILTRATION
Details
After 2 hours of stirring white-gray precipitate was filtered
Duration
2 h
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried overnight at 60-70° C
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After recrystallization, 39.6 g

Outcomes

Product
Name
Type
product
Smiles
C(=CC1=CC=CC=C1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06020436

Procedure details

A stirring solution of benzaldehyde (44.6 g) and 4-picoline (37.2 g) in acetic acid (24 g) and acetic anhydride (40.8 g) was refluxed for 18 hours. The resultant reaction mixture were cooled, diluted with dichloromethane (300 ml), washed with water and dilute aqueous alkali; and quenched with dilute hydrochloric acid. Precipitate of styrylpyridine hydrochloride (long golden needles) was separated by filtration, washed with methylenechloride, dried and poured into stirred solution of sodium carbonate in water. After 2 hours of stirring white-gray precipitate was filtered, washed with water and dried overnight at 60-70° C. After recrystallization, 39.6 g. of styrylpyridine were obtained.
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:9]1[CH:14]=[CH:13][C:12](C)=[CH:11][CH:10]=1.[C:16](OC(=O)C)(=O)C>C(O)(=O)C.ClCCl>[CH:16]([C:14]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)=[CH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
44.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
37.2 g
Type
reactant
Smiles
N1=CC=C(C=C1)C
Name
Quantity
40.8 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
24 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
into stirred solution of sodium carbonate in water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
were cooled
WASH
Type
WASH
Details
washed with water and dilute aqueous alkali
CUSTOM
Type
CUSTOM
Details
and quenched with dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
Precipitate of styrylpyridine hydrochloride (long golden needles) was separated by filtration
WASH
Type
WASH
Details
washed with methylenechloride
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
poured
FILTRATION
Type
FILTRATION
Details
After 2 hours of stirring white-gray precipitate was filtered
Duration
2 h
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried overnight at 60-70° C
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After recrystallization, 39.6 g

Outcomes

Product
Name
Type
product
Smiles
C(=CC1=CC=CC=C1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.